molecular formula C19H20N4O5S2 B7456298 [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate

Cat. No. B7456298
M. Wt: 448.5 g/mol
InChI Key: DQNUYOVCXDWCPE-UHFFFAOYSA-N
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Description

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiadiazole family and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate varies depending on its application. In cancer therapy, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In imaging, it reacts with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy. In sensing, it selectively binds to NO and undergoes a change in fluorescence intensity, which can be quantified using spectroscopy.
Biochemical and Physiological Effects:
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate has been shown to have minimal toxicity and good biocompatibility in vitro and in vivo. It has been reported to have anti-inflammatory, antioxidant, and anti-tumor effects. It also exhibits good cell permeability and stability, which makes it a promising candidate for drug delivery.

Advantages and Limitations for Lab Experiments

One of the advantages of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate is its versatility in different applications. It can be used as a fluorescent probe, chemosensor, and anticancer agent. It also has good biocompatibility and low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations is its cost, which can be expensive compared to other compounds. It also requires specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate. One of the directions is the development of new synthetic methods to improve its yield and reduce its cost. Another direction is the optimization of its properties for specific applications such as drug delivery and imaging. It is also important to investigate its pharmacokinetics and pharmacodynamics in vivo to evaluate its efficacy and safety. Finally, the development of new derivatives and analogs of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate is a versatile compound with potential applications in cancer therapy, imaging, and sensing. Its mechanism of action varies depending on its application, and it exhibits good biocompatibility and low toxicity. However, its cost and specialized equipment requirements may limit its use in some experiments. There are several future directions for this compound, including the development of new synthetic methods, optimization of its properties, and discovery of new derivatives and analogs.

Synthesis Methods

The synthesis of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate has been reported in various scientific studies. One of the commonly used methods involves the reaction of 4-(diethylsulfamoyl)benzoic acid with 2-amino-1,3-benzothiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate has been extensively studied for its potential applications in various fields such as cancer therapy, imaging, and sensing. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In imaging, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In sensing, it has been used as a selective and sensitive chemosensor for the detection of nitric oxide (NO) in biological systems.

properties

IUPAC Name

[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(26,27)14-10-8-13(9-11-14)19(25)28-12-17(24)20-15-6-5-7-16-18(15)22-29-21-16/h5-11H,3-4,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUYOVCXDWCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate

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